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Abstract
Celastrol, a pentacyclic triterpenoid extracted from the thunder god vine (Tripterygium

wilfordii), has garnered significant attention in oncology research for its potent anticancer

activities across a wide range of malignancies.[1] Its therapeutic potential stems from its ability

to modulate a multitude of cellular signaling pathways and processes that are critical for cancer

cell proliferation, survival, and metastasis. This technical guide provides a comprehensive

overview of the core mechanisms of action of celastrol in cancer cells, with a focus on its role

in inducing apoptosis, inhibiting key oncogenic signaling pathways such as NF-κB and STAT3,

disrupting the Hsp90 chaperone machinery, modulating autophagy, and suppressing

angiogenesis. This document is intended to serve as a detailed resource for researchers,

scientists, and drug development professionals, offering structured quantitative data, detailed

experimental methodologies, and visual representations of the complex molecular interactions

involved in celastrol's anticancer effects.

Introduction
Cancer remains a formidable challenge in global health, necessitating the exploration of novel

therapeutic agents with improved efficacy and reduced toxicity. Natural products have

historically been a rich source of anticancer compounds, and celastrol has emerged as a

promising candidate.[1] Extensive preclinical studies have demonstrated its ability to inhibit

tumor growth in various cancer models, including those of the lung, colon, breast, prostate, and
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pancreas. The multifaceted nature of celastrol's mechanism of action, targeting several key

nodes in cancer signaling networks, makes it an attractive molecule for further investigation

and development. This guide aims to provide an in-depth technical understanding of these

mechanisms to facilitate ongoing and future research in the field.

Quantitative Data: In Vitro Cytotoxicity of Celastrol
The cytotoxic efficacy of celastrol varies across different cancer cell lines, reflecting the

diverse genetic and molecular backgrounds of these tumors. The half-maximal inhibitory

concentration (IC50) is a critical parameter for assessing the potency of an anticancer agent.

The following table summarizes the reported IC50 values of celastrol in various human cancer

cell lines.

Cancer Type Cell Line
Incubation
Time (h)

IC50 (µM) Reference

Non-Small Cell

Lung Cancer
H1299 48 ~2.5 [2]

Non-Small Cell

Lung Cancer
A549 48 1.58 [2]

Non-Small Cell

Lung Cancer
NCI-H460 48 1.25 [2]

Gastric Cancer SGC-7901 24 2.1 [3]

Gastric Cancer BGC-823 24 1.9 [3]

Gastric Cancer AGS 48 2.0 [4]

Gastric Cancer EPG 48 3.5 [4]

Colon Cancer HCT-116 Not Specified 0.61 [5]

Ovarian Cancer A2780 24 ~0.5-1.0 [6]

Breast Cancer

(Triple Negative)
MDA-MB-231 72 ~1.0 [7]

Prostate Cancer PC-3 72 ~2.0 [7]
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Core Mechanisms of Action and Signaling Pathways
Celastrol exerts its anticancer effects through a complex interplay of various molecular

mechanisms. A central feature of its action is the induction of reactive oxygen species (ROS),

which serves as a trigger for several downstream signaling cascades leading to cell death and

inhibition of tumor progression.

Induction of Reactive Oxygen Species (ROS)
A primary and pivotal mechanism of celastrol's anticancer activity is its ability to induce the

generation of intracellular ROS.[8][9] This elevation in ROS creates a state of oxidative stress

that cancer cells, often already under a heightened basal level of oxidative stress, cannot

overcome. The accumulation of ROS disrupts cellular homeostasis and triggers multiple

downstream cytotoxic effects. Celastrol has been shown to increase ROS levels by inhibiting

antioxidant enzymes such as peroxiredoxin-2 and by targeting mitochondrial respiratory chain

complex I.[3]
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Celastrol-induced ROS generation and its downstream effects.
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Induction of Apoptosis
Celastrol is a potent inducer of apoptosis, or programmed cell death, in a wide array of cancer

cells. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade is

initiated by both intrinsic (mitochondrial) and extrinsic pathways, and celastrol has been shown

to activate both.

Intrinsic Pathway: Celastrol-induced ROS generation leads to mitochondrial dysfunction,

characterized by the loss of mitochondrial membrane potential. This triggers the release of

cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of

caspases, including caspase-9 and the executioner caspase-3, ultimately leading to

apoptosis.[8]

ER Stress-Mediated Apoptosis: The accumulation of ROS can also induce endoplasmic

reticulum (ER) stress, leading to the unfolded protein response (UPR). Prolonged ER stress

activates pro-apoptotic pathways involving the transcription factor CHOP.[3]
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Apoptosis induction by celastrol via mitochondrial and ER stress pathways.
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Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammation,

immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many

cancers, promoting tumor growth and resistance to therapy. Celastrol is a potent inhibitor of

the NF-κB pathway.[10] It acts by preventing the phosphorylation and subsequent degradation

of IκBα, the inhibitory protein that sequesters NF-κB (p65/p50 heterodimer) in the cytoplasm.

By stabilizing IκBα, celastrol blocks the nuclear translocation of NF-κB, thereby inhibiting the

transcription of its target genes involved in cell survival and proliferation.
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Inhibition of the NF-κB signaling pathway by celastrol.
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Disruption of the Hsp90-Cdc37 Chaperone Complex
Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and

function of a large number of "client" proteins, many of which are oncoproteins critical for

cancer cell growth and survival, such as Akt, Cdk4, and Raf-1. The co-chaperone Cdc37 is

crucial for recruiting and loading protein kinases onto Hsp90. Celastrol disrupts the Hsp90-

Cdc37 protein-protein interaction, leading to the degradation of Hsp90 client proteins.[11][12]

[13] This mechanism is distinct from that of classical Hsp90 inhibitors that target the N-terminal

ATP-binding pocket. By disrupting this complex, celastrol promotes the proteasomal

degradation of oncoproteins, thereby inhibiting cancer cell proliferation and survival.
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Disruption of the Hsp90-Cdc37 chaperone complex by celastrol.
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Modulation of Autophagy
Autophagy is a cellular self-degradation process that can have a dual role in cancer, either

promoting cell survival or contributing to cell death. The effect of celastrol on autophagy is

context-dependent. In some cancer cells, celastrol induces autophagy, which can lead to

autophagic cell death. In other contexts, the induced autophagy may serve as a pro-survival

mechanism, and its inhibition can enhance celastrol-induced apoptosis. The mCherry-GFP-

LC3 reporter is a valuable tool to monitor autophagic flux, where a shift from yellow (mCherry

and GFP fluorescence in autophagosomes) to red (mCherry fluorescence in acidic

autolysosomes) indicates active autophagy.[14][15][16][17][18]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 26 Tech Support

https://www.benchchem.com/product/b190767?utm_src=pdf-body
https://www.benchchem.com/product/b190767?utm_src=pdf-body
https://www.benchchem.com/product/b190767?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4203556/
https://www.researchgate.net/figure/mcherry-GFP-Lc3-reporter-cells-enable-flow-cytometric-quantification-and-sorting-of-cells_fig1_262977124
https://www.pubcompare.ai/protocol/uMFU1YwB4C3bMWOeQNzJ/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6103398/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7262512/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Celastrol

Autophagosome
Formation

induces

Autolysosome
(Degradation)

fuses with

Lysosome

Autophagic
Cell Death

can lead to

Cell Survival

can lead to

Click to download full resolution via product page

Modulation of autophagy by celastrol.
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Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis,

as it supplies tumors with oxygen and nutrients. Celastrol exhibits potent anti-angiogenic

properties by targeting various steps in the angiogenic process. It can inhibit the proliferation,

migration, and tube formation of endothelial cells.[19][20][21][22] Mechanistically, celastrol has

been shown to suppress the expression of vascular endothelial growth factor (VEGF) and its

receptors (VEGFRs), and to inhibit key signaling pathways in endothelial cells, such as the

PI3K/Akt/mTOR pathway.
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Anti-angiogenic effects of celastrol.
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Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that

plays a critical role in cancer cell proliferation, survival, and invasion. Constitutive activation of

STAT3 is frequently observed in many human cancers. Celastrol has been shown to inhibit the

STAT3 signaling pathway by suppressing the phosphorylation of STAT3 at Tyr705, which is

essential for its activation and nuclear translocation.[5][23][24][25] By inhibiting STAT3,

celastrol downregulates the expression of its target genes, which are involved in cell cycle

progression and apoptosis resistance.
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Inhibition of the STAT3 signaling pathway by celastrol.
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Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to

investigate the anticancer mechanisms of celastrol.

Workflow for Investigating Celastrol's Anticancer Effects
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Experimental workflow for characterizing the anticancer effects of celastrol.
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Apoptosis Assay (Annexin V-FITC/Propidium Iodide
Staining)
This protocol details the detection of apoptosis in cancer cells treated with celastrol using flow

cytometry.[3][8]

Cell Seeding and Treatment: Seed cancer cells in 6-well plates at a density of 2-5 x 10^5

cells/well and allow them to adhere overnight. Treat the cells with various concentrations of

celastrol (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 or 48

hours).

Cell Harvesting: After treatment, collect both floating and adherent cells. Gently aspirate the

medium (containing floating cells) and transfer to a centrifuge tube. Wash the adherent cells

with PBS, and then detach them using a gentle cell dissociation reagent (e.g., TrypLE

Express). Combine the detached cells with the medium collected earlier.

Staining: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the

supernatant. Wash the cells once with cold PBS. Resuspend the cell pellet in 1X Annexin V

binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension

according to the manufacturer's instructions (e.g., FITC Annexin V Apoptosis Detection Kit).

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of

staining. Use appropriate compensation settings for FITC and PI. The cell populations can

be distinguished as follows:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive.
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Western Blot Analysis for Signaling Pathways (e.g., NF-
κB)
This protocol describes the analysis of protein expression and phosphorylation status in key

signaling pathways affected by celastrol.[26][27][28]

Cell Lysis: After treating cancer cells with celastrol, wash the cells with ice-cold PBS and

lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA

protein assay kit.

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane

onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a

PVDF or nitrocellulose membrane.

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine

serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room

temperature. Incubate the membrane with primary antibodies against the proteins of interest

(e.g., phospho-p65, total p65, IκBα, phospho-STAT3, total STAT3, cleaved caspase-3, etc.)

overnight at 4°C.

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate

with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

After further washes, detect the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Data Analysis: Quantify the band intensities using densitometry software and normalize to a

loading control (e.g., β-actin or GAPDH).

Co-Immunoprecipitation for Hsp90-Cdc37 Interaction
This protocol is used to assess the disruption of the Hsp90-Cdc37 complex by celastrol.[11]

[13][29][30]

Cell Treatment and Lysis: Treat cancer cells with celastrol or a vehicle control. Lyse the cells

in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.
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Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose beads. Incubate the

pre-cleared lysates with an antibody against Hsp90 or Cdc37 overnight at 4°C with gentle

rotation. Add protein A/G agarose beads and incubate for another 1-2 hours to capture the

antibody-protein complexes.

Washing and Elution: Pellet the beads by centrifugation and wash them several times with

lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins from the

beads by boiling in SDS-PAGE sample buffer.

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies

against Hsp90 and Cdc37 to detect the co-immunoprecipitated protein. A decrease in the

amount of co-precipitated protein in celastrol-treated samples indicates disruption of the

complex.

Autophagy Flux Assay (mCherry-GFP-LC3)
This assay allows for the monitoring of autophagy progression in live or fixed cells treated with

celastrol.[14][15][16][17][18]

Transfection/Transduction: Introduce the mCherry-GFP-LC3 reporter plasmid or lentivirus

into the cancer cells of interest. Select for stable expression.

Cell Treatment: Seed the mCherry-GFP-LC3 expressing cells on glass-bottom dishes or

plates. Treat the cells with celastrol at the desired concentrations and for various time

points.

Live-Cell Imaging or Fixation: For live-cell imaging, observe the cells directly using a

confocal or fluorescence microscope. For fixed-cell analysis, fix the cells with 4%

paraformaldehyde, wash with PBS, and mount on slides with an antifade mounting medium.

Image Acquisition and Analysis: Acquire images using appropriate filter sets for mCherry (red

fluorescence) and GFP (green fluorescence). Autophagosomes will appear as yellow puncta

(co-localization of red and green signals), while autolysosomes will appear as red puncta

(GFP signal is quenched in the acidic environment of the lysosome). Quantify the number of

yellow and red puncta per cell to assess autophagic flux. An increase in red puncta relative

to yellow puncta indicates an increase in autophagic flux.
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In Vitro Angiogenesis Assay (Endothelial Cell Tube
Formation)
This assay evaluates the effect of celastrol on the ability of endothelial cells to form capillary-

like structures.[19][20][21][22]

Coating Plates with Matrigel: Thaw Matrigel on ice and coat the wells of a 96-well plate with

a thin layer of Matrigel. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to

solidify.

Endothelial Cell Seeding and Treatment: Harvest endothelial cells (e.g., HUVECs) and

resuspend them in medium containing various concentrations of celastrol or a vehicle

control. Seed the cells onto the solidified Matrigel.

Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.

Visualization and Quantification: Observe the formation of tube-like structures using an

inverted microscope. Capture images of the tube networks. The extent of tube formation can

be quantified by measuring parameters such as the total tube length, the number of branch

points, and the number of enclosed loops using image analysis software.

ROS Detection Assay (DCFH-DA Staining)
This protocol measures the intracellular ROS levels in celastrol-treated cancer cells.[8][9][31]

[32][33]

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with celastrol for the

desired duration.

Staining with DCFH-DA: Remove the treatment medium and incubate the cells with 2',7'-

dichlorodihydrofluorescein diacetate (DCFH-DA) solution (typically 5-10 µM in serum-free

medium) for 30-60 minutes at 37°C in the dark.

Washing: Wash the cells with PBS to remove excess dye.

Analysis: Measure the fluorescence intensity of the oxidized product, dichlorofluorescein

(DCF), using a fluorescence plate reader, fluorescence microscope, or flow cytometer. An
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increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of celastrol on the cell cycle distribution of cancer cells.[8]

[34][35][36][37][38]

Cell Treatment and Harvesting: Treat cancer cells with celastrol for a specific time period

(e.g., 24 or 48 hours). Harvest the cells by trypsinization.

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently

to prevent clumping. The cells can be stored in ethanol at -20°C for an extended period.

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cells with PBS and then

resuspend them in a staining solution containing propidium iodide (PI) and RNase A. The

RNase A is necessary to degrade RNA, ensuring that PI only stains DNA.

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room

temperature in the dark.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content

of the cells is proportional to the PI fluorescence intensity. The cell cycle distribution can be

analyzed using appropriate software to determine the percentage of cells in the G0/G1, S,

and G2/M phases of the cell cycle.

Conclusion
Celastrol is a promising natural product with potent anticancer activity, mediated through a

complex and interconnected network of molecular mechanisms. Its ability to induce ROS

serves as a central hub, triggering apoptosis, ER stress, and DNA damage. Furthermore, its

inhibitory effects on key oncogenic signaling pathways, including NF-κB and STAT3, and its

unique mechanism of disrupting the Hsp90 chaperone system, underscore its potential as a

multi-targeted therapeutic agent. The modulation of autophagy and the suppression of

angiogenesis further contribute to its robust anticancer profile. The detailed experimental

protocols provided in this guide are intended to facilitate further research into the intricate

mechanisms of celastrol and to aid in the development of this promising compound for clinical

applications in oncology. A thorough understanding of its multifaceted actions is crucial for

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 23 / 26 Tech Support

https://www.benchchem.com/product/b190767?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6710751/
https://www.ucl.ac.uk/population-health-sciences/sites/population_health_sciences/files/facilities-flowcyt-pi_cell_cycle.pdf_.pdf
https://techresources.dsfarm.unipd.it/wp-content/uploads/2024/08/Cell-Cycle-Analysis-by-Propidium-Iodide-Staining.pdf
https://www.vet.cornell.edu/sites/default/files/DNACellCycleAnalysiswithPI.pdf
https://med.virginia.edu/flow-cytometry-facility/equipment/resources1/protocols/dna-content-for-cell-cycle-analysis-of-fixed-cells-with-propidium-iodide/
https://www.researchgate.net/publication/335183009_Prooxidative_Activity_of_Celastrol_Induces_Apoptosis_DNA_Damage_and_Cell_Cycle_Arrest_in_Drug-Resistant_Human_Colon_Cancer_Cells
https://www.benchchem.com/product/b190767?utm_src=pdf-body
https://www.benchchem.com/product/b190767?utm_src=pdf-body
https://www.benchchem.com/product/b190767?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


designing effective therapeutic strategies and for identifying patient populations that are most

likely to benefit from celastrol-based therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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